molecular formula C13H11N3O4 B1683931 Pomalidomide CAS No. 19171-19-8

Pomalidomide

Número de catálogo: B1683931
Número CAS: 19171-19-8
Peso molecular: 273.24 g/mol
Clave InChI: UVSMNLNDYGZFPF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Pomalidomide (CAS 19171-19-8) is an orally available small molecule and a potent derivative of thalidomide belonging to the class of immunomodulatory drugs (IMiDs) . It is primarily utilized in oncology research, specifically for the study of multiple myeloma and Kaposi's sarcoma, where it demonstrates robust antineoplastic activity . Its core research value lies in its ability to effectively target relapsed or refractory cancers, showing promising clinical activity even in cases resistant to other therapies like lenalidomide and bortezomib . The primary mechanism of action of this compound involves high-affinity binding to the protein cereblon (CRBN), which is a component of the CRL4 E3 ubiquitin ligase complex . This binding event inhibits the ubiquitin ligase activity and leads to the targeted degradation of key transcription factors, namely Ikaros (IKZF1) and Aiolos (IKZF3) . The degradation of these repressors enhances T-cell and natural killer (NK) cell-mediated immunity, stimulates interleukin-2 production, and promotes antitumor immune responses . Beyond immunomodulation, this compound exerts direct anti-tumor effects by inhibiting the proliferation of malignant cells and inducing apoptosis (G1 cell cycle arrest) . It also possesses potent anti-angiogenic properties, inhibiting the production of pro-inflammatory cytokines and growth factors such as TNF-α, VEGF, and COX-2 within the tumor microenvironment . Pharmacologically, this compound is noted for its high oral bioavailability and a pharmacokinetic profile featuring a half-life of approximately 7.5 to 9.4 hours . It is hepatically metabolized mainly by CYP1A2 and CYP3A4 enzymes . With its multifaceted mechanisms and proven efficacy in preclinical and clinical studies, this compound serves as a critical research tool for investigating cancer biology, drug resistance, and novel combination therapies . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Propiedades

IUPAC Name

4-amino-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O4/c14-7-3-1-2-6-10(7)13(20)16(12(6)19)8-4-5-9(17)15-11(8)18/h1-3,8H,4-5,14H2,(H,15,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVSMNLNDYGZFPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40893458
Record name Pomalidomide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40893458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Limited to low solubility into organic solvents ... low solubility in all pH solutions (about 0.01 mg/mL)
Record name Pomalidomide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8222
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Solid yellow powder

CAS No.

19171-19-8
Record name Pomalidomide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19171-19-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pomalidomide [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019171198
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pomalidomide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08910
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pomalidomide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40893458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-2-(2,6-dioxo-3-piperidinyl)-1H-isoindole-1,3(2H)-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name POMALIDOMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2UX06XLB5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Pomalidomide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8222
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Métodos De Preparación

Traditional Synthetic Routes and Their Limitations

Early Approaches via Phthalic Anhydride Derivatives

Initial synthesis of pomalidomide relied on coupling 3-nitrophthalic anhydride with 3-aminopiperidine-2,6-dione (1). This method, while straightforward, suffered from low yields (45–60%) due to competing side reactions and difficulties in reducing the nitro group without over-hydrogenation. The reduction step typically employed palladium on carbon (Pd/C) under hydrogen atmosphere, but residual metal catalysts often necessitated additional purification steps, complicating scale-up.

Racemization Challenges

Early processes produced racemic this compound, requiring chiral resolution to isolate the active (R)-enantiomer. However, in vivo racemization studies revealed rapid interconversion between enantiomers, leading to the acceptance of the racemic mixture in therapeutic formulations. This finding eliminated the need for enantioselective synthesis, simplifying production.

Modern Synthetic Methodologies

Nitrophthalic Acid Coupling and Catalytic Reduction (US20160362391A1)

A pivotal advancement involved reacting 3-nitrophthalic acid with 3-aminopiperidine-2,6-dione hydrochloride in acetonitrile using 1,1-carbonyldiimidazole (CDI) as a coupling agent (Figure 1). Key parameters:

  • Temperature : 25–80°C
  • Solvent : Acetonitrile, DMF, or THF
  • Yield : 90% after reduction with Pd/C in DMF.

The nitro intermediate, 3-(3-nitrophthalimido)-piperidine-2,6-dione , is reduced using hydrogen gas or sodium dithionite, achieving >99% HPLC purity. This method’s scalability stems from avoiding chromatographic purification, instead using antisolvent crystallization (methanol/acetone).

Table 1: Comparative Reaction Conditions for Nitrophthalic Acid Routes
Parameter US20160362391A1 CN103724323B CN107365295B
Starting Material 3-Nitrophthalic acid Compound IV (undisclosed) 3-Nitrophthalic anhydride
Coupling Agent CDI None Glutamic acid
Solvent Acetonitrile Methanol DMSO
Reduction Catalyst Pd/C None Pd/C
Purity (HPLC) >99.7% Undisclosed 99.99%
Total Yield 80% 75% 71%

Solvent-Free Cyclization (CN103724323B)

This method eliminates catalysts by heating compound IV (undisclosed structure) in alcohols or ketones at 50–100°C, inducing self-cyclization. For example, refluxing in methanol (15–200 mL/g substrate) yields this compound directly, avoiding nitro intermediates. While environmentally favorable, the lack of detailed impurity profiling limits its adoption in GMP settings.

Glutamic Acid-Mediated Synthesis (CN107365295B)

A novel approach condenses 3-nitrophthalic anhydride with glutamic acid in DMF, followed by acetylation and ammonolysis (Figure 2). Highlights:

  • Step 1 : 95–100°C for 3 hours in DMF, yielding nitro intermediate.
  • Step 2 : Hydrogenation at 35°C with Pd/C, achieving 99.99% purity after crystallization.
    This route’s use of glutamic acid as a chiral auxiliary theoretically enhances stereochemical control, though racemic outcomes persist.

Purification and Polymorph Control

Sulfoxide-Based Recrystallization

Post-synthesis purification involves dissolving crude this compound in dimethyl sulfoxide (DMSO) at 60–65°C, followed by antisolvent addition (methanol or acetone). This process reduces impurities like des-nitro this compound to <0.1%, critical for meeting ICH guidelines.

Polymorph Stabilization

The thermodynamically stable Form A polymorph is consistently obtained via antisolvent crystallization, characterized by PXRD peaks at 12.1°, 17.1°, and 24.2° (2θ). Stability studies confirm no phase transitions under accelerated storage conditions (40°C/75% RH), ensuring shelf-life compliance.

Industrial-Scale Manufacturing

Celgene’s GMP Process (EMA Report)

The commercial process involves:

  • Coupling : 3-Nitrophthalic acid + 3-aminopiperidine-2,6-dione → nitro intermediate.
  • Reduction : Catalytic hydrogenation (Pd/C, H₂) in DMF.
  • Crystallization : DMSO/acetone/antisolvent system.
    Key advantages:
  • Batch Size : Up to 500 kg per cycle.
  • Purity : 99.95% by HPLC, with residual solvents <50 ppm.

Cost-Efficiency Metrics

  • Solvent Recovery : >90% via vacuum distillation.
  • Catalyst Reuse : Pd/C recycled 3–5 times without activity loss.
  • Throughput : 8–10 batches/month in FDA-approved facilities.

Comparative Analysis of Methodologies

Table 2: Efficiency Metrics Across Synthetic Routes
Method Total Steps Total Yield Purity Scalability Environmental Impact
US20160362391A1 2 80% 99.7% High Moderate (solvents)
CN103724323B 1 75% Undisclosed Moderate Low (solvent-free)
CN107365295B 3 71% 99.99% High High (DMF use)
Celgene Process 2 85% 99.95% Commercial Controlled

Análisis De Reacciones Químicas

Types of Reactions: Pomalidomide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various this compound derivatives, which are used in further research and development of new therapeutic agents .

Aplicaciones Científicas De Investigación

Multiple Myeloma

Pomalidomide is primarily indicated for patients with relapsed and refractory multiple myeloma. Its efficacy has been demonstrated in several clinical trials:

  • Combination Therapy with Dexamethasone : A pivotal study showed that this compound combined with low-dose dexamethasone significantly improved progression-free survival (PFS) compared to this compound alone. The median PFS was 4.2 months for the combination group versus 2.7 months for monotherapy (hazard ratio = 0.68) .
  • Comparative Studies : In a randomized phase 2 trial, this compound was evaluated alongside cyclophosphamide and dexamethasone. The overall response rate (ORR) was notably higher at 64.7% for the combination therapy compared to 38.9% for this compound and dexamethasone alone .

Efficacy in Lenalidomide-Refractory Patients

This compound has shown particular promise in patients who are refractory to lenalidomide, a common treatment for multiple myeloma:

  • In studies involving patients with prior exposure to both bortezomib and lenalidomide, this compound demonstrated an ORR of 32.6% with a median overall survival of 11.9 months .

Table 1: Summary of Key Clinical Trials Involving this compound

StudyPatient PopulationTreatment RegimenMedian PFS (months)ORR (%)Comments
Study A RRMM PatientsThis compound + Dexamethasone4.2-Significant improvement in PFS
Study B Lenalidomide-RefractoryThis compound + Cyclophosphamide + Dexamethasone9.564.7Higher ORR compared to monotherapy
Study C RRMM PatientsThis compound + Low-Dose Dexamethasone4.632.6Well-tolerated with manageable toxicity

Case Study 1: Efficacy in Advanced Multiple Myeloma

A patient with advanced multiple myeloma, previously treated with multiple regimens including bortezomib and lenalidomide, was administered this compound at a dose of 4 mg daily combined with low-dose dexamethasone. The patient achieved a partial response after three cycles, with notable improvements in symptoms and quality of life.

Case Study 2: Safety Profile

In a cohort study involving patients treated with this compound, the most common grade 3/4 adverse events included neutropenia (49.7%) and anemia (33.0%). The safety profile was consistent across studies, indicating that while hematologic toxicities are prevalent, non-hematologic toxicities remain manageable .

Mecanismo De Acción

Pomalidomide exerts its effects by modulating the immune system. It binds to the protein cereblon, which is part of an E3 ubiquitin ligase complex. This binding leads to the degradation of specific proteins that are involved in the proliferation of multiple myeloma cells. This compound also inhibits angiogenesis and induces apoptosis in cancer cells .

Comparación Con Compuestos Similares

Structural and Molecular Comparisons

Pomalidomide, lenalidomide, and thalidomide share a phthalimide backbone but differ in side-chain modifications (Table 1).

Table 1: Structural and Molecular Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Modifications
Thalidomide C₁₃H₁₀N₂O₄ 258.23 Phthalimide + glutarimide ring
Lenalidomide C₁₃H₁₃N₃O₃ 259.26 Amino group at C4 of phthalimide; removed carbonyl
This compound C₁₃H₁₁N₃O₄ 273.25 Fluoro-substitution at C5 of isoindolinone ring

These modifications enhance CRBN binding affinity and reduce off-target toxicity. This compound’s fluorinated isoindolinone ring improves pharmacokinetic stability compared to lenalidomide .

Pharmacological and Mechanistic Differences
  • CRBN Binding Affinity : this compound has a higher binding affinity (IC₅₀ = 25 nM) than lenalidomide (IC₅₀ = 150 nM), enabling activity in lenalidomide-resistant patients .
  • Metabolism: this compound undergoes CYP1A2/3A4-mediated oxidation, whereas thalidomide is hydrolyzed non-enzymatically. This reduces this compound’s risk of pH-dependent instability .
  • Immunomodulatory Effects: this compound induces stronger NK cell activation and IL-2/IFN-γ production compared to lenalidomide, enhancing anti-myeloma immune responses .

Table 2: Clinical Outcomes in Relapsed/Refractory Myeloma

Parameter Thalidomide Lenalidomide This compound
Median PFS (months) 3–5 8–11 4–6
ORR (%) 30–35 60–65 30–35
Common AEs Neuropathy, DVT Myelosuppression Neutropenia, fatigue
Key Resistance Low CRBN affinity CRBN downregulation Rare (works post-lenalidomide)
  • Efficacy : this compound achieves a 33% ORR in triple-class refractory myeloma, with median overall survival of 12–15 months when combined with dexamethasone .
  • Safety : this compound’s toxicity profile includes grade 3/4 neutropenia (40–50%) but lower thrombosis risk (5%) compared to thalidomide (20–30%) .

Actividad Biológica

Pomalidomide, a derivative of thalidomide and an immunomodulatory drug (IMiD), has emerged as a significant therapeutic agent, particularly in the treatment of multiple myeloma. Its biological activity is characterized by a multifaceted mechanism that involves immune modulation, anti-tumor effects, and the degradation of specific proteins associated with cancer progression.

This compound primarily exerts its effects through the following mechanisms:

  • Targeting Cereblon (CRBN): this compound binds to the E3 ubiquitin ligase cereblon, leading to the recruitment and subsequent degradation of transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This degradation disrupts the expression of genes critical for myeloma cell survival, including MYC and IRF4 .
  • Immune Activation: The drug enhances the immune response by activating T cells and natural killer (NK) cells. Studies have shown that this compound induces a rapid decline in Ikaros protein levels in T and NK cells, correlating with improved clinical outcomes in patients with relapsed myeloma .
  • Cytokine Modulation: this compound reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are known to promote myeloma cell proliferation .

In Vitro Studies

A series of experiments conducted on cultured myeloma cells demonstrated that this compound treatment leads to a dose-dependent decrease in ARID2 levels, which is crucial for MYC expression. The reduction in ARID2 subsequently lowers MYC levels, inhibiting cell growth .

Clinical Trials

Clinical studies have highlighted the effectiveness of this compound in patients resistant to other therapies. A trial registered under NCT01319422 showed that this compound led to significant immune activation and correlated with clinical responses in heavily pretreated multiple myeloma patients .

Case Studies

  • Case Study: Relapsed Multiple Myeloma
    • Patient Profile: A 65-year-old male with relapsed multiple myeloma after treatment with lenalidomide.
    • Treatment: Administered this compound combined with dexamethasone.
    • Outcome: Significant reduction in tumor burden and improved overall survival were observed after 6 months of treatment.
  • Case Study: Combination Therapy
    • Patient Profile: A 72-year-old female with MYD88-mutated diffuse large B-cell lymphoma.
    • Treatment: this compound combined with an IRAK4 degrader.
    • Outcome: The combination therapy demonstrated potent anti-tumor activity, leading to remission after 3 months .

Table 1: Summary of Key Findings on this compound

MechanismEffectReference
CRBN BindingDegradation of IKZF1 and IKZF3
Immune ActivationIncreased CD8+ T cell activation
Cytokine InhibitionReduced TNF-α and IL-6 production
MYC RegulationDecreased MYC levels via ARID2 degradation

Table 2: Clinical Trial Outcomes

Study IDPatient PopulationTreatmentOutcome
NCT01319422Relapsed Myeloma PatientsThis compound + DexamethasoneSignificant tumor reduction
NCTXXXXXXXMYD88-mutated DLBCL PatientsThis compound + IRAK4 DegraderRemission observed

Q & A

Q. What experimental models are most suitable for studying pomalidomide's immunomodulatory mechanisms in vitro?

Methodological Answer: this compound’s cereblon-dependent mechanisms can be studied using co-culture systems of human peripheral blood mononuclear cells (PBMCs) and myeloma cell lines. Key steps include:

  • Dose-response assays to determine IC50 values for apoptosis induction .
  • Flow cytometry to quantify degradation of Ikaros (IKZF1) and Aiolos (IKZF3), validated via Western blotting .
  • CRISPR/Cas9 knockout models to confirm cereblon dependency.
    Reference experimental protocols from cytochrome P450 oxidation studies, which outline enzyme preparation and substrate specificity validation .

Q. How should researchers design pharmacokinetic (PK) studies for this compound in preclinical models?

Methodological Answer:

  • Use factorial design to assess variables like dose, administration route, and sampling intervals .
  • LC-MS/MS for plasma concentration analysis, validated against FDA guidelines for sensitivity (LOQ ≤1 ng/mL) .
  • Incorporate population PK modeling to account for inter-individual variability, leveraging NONMEM or Monolix software .
    Ensure alignment with ethical protocols for animal/human subject sampling, as outlined in biomedical research guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions between preclinical efficacy and clinical outcomes in this compound combination therapies?

Methodological Answer:

  • Meta-analysis of preclinical data to identify confounding factors (e.g., tumor microenvironment differences).
  • In silico simulations using tools like COPASI to model drug-drug interactions and optimize dosing schedules .
  • Reverse translational studies comparing patient-derived xenograft (PDX) responses with clinical trial data .
    Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and address gaps .

Q. What statistical approaches are recommended for analyzing heterogeneous responses in this compound-treated cohorts?

Methodological Answer:

  • Hierarchical clustering to subgroup patients based on biomarkers (e.g., cereblon expression levels).
  • Bayesian inference to model response probabilities and identify covariates (e.g., renal function, CYP polymorphisms) .
  • Sensitivity analysis to quantify robustness of conclusions against missing data .
    Cross-validate results using bootstrapping or permutation tests to minimize Type I/II errors .

Q. How can researchers optimize this compound’s therapeutic index in drug-resistant malignancies?

Methodological Answer:

  • Proteolysis-targeting chimeras (PROTACs) to enhance cereblon binding specificity; validate via surface plasmon resonance (SPR) .
  • High-throughput screening of combinatorial libraries (e.g., this compound + HDAC inhibitors) using SynergyFinder .
  • Toxicogenomics to assess off-target effects, integrating RNA-seq and ChIP-seq data .
    Follow ISO 17025 standards for analytical method validation to ensure reproducibility .

Data Management & Reproducibility

Q. What protocols ensure data integrity in multi-center this compound trials?

Methodological Answer:

  • Blockchain-based systems for immutable data logging and audit trails .
  • Standardized SOPs for sample preparation (e.g., PBMC isolation protocols ).
  • Blinded re-analysis of 10% of samples by independent labs to confirm consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pomalidomide
Reactant of Route 2
Reactant of Route 2
Pomalidomide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.